1H-Indole-2-carboxylic acid, 4-methoxy-1,3-dimethyl-, ethyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 4-methoxy-1,3-dimethyl-, ethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 4-methoxy-1,3-dimethyl-, ethyl ester can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods often involve the use of palladium-catalyzed intramolecular oxidative coupling reactions to synthesize functionalized indole derivatives from commercially available anilines .
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 4-methoxy-1,3-dimethyl-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Scientific Research Applications
1H-Indole-2-carboxylic acid, 4-methoxy-1,3-dimethyl-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 4-methoxy-1,3-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 4-methoxy-1,3-dimethyl-, ethyl ester can be compared with other similar compounds, such as:
Indole-2-carboxylic acid, ethyl ester: This compound shares a similar indole core structure but lacks the methoxy and dimethyl substitutions, which can affect its biological activity and chemical reactivity.
4-Methoxy-1H-indole-2-carboxylic acid: This compound has a similar structure but does not have the ethyl ester group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitutions, which can enhance its biological activity and make it a valuable compound for various scientific research applications.
Properties
CAS No. |
61838-94-6 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 4-methoxy-1,3-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-5-18-14(16)13-9(2)12-10(15(13)3)7-6-8-11(12)17-4/h6-8H,5H2,1-4H3 |
InChI Key |
HRMQEHZMVMVUBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=CC=C2OC)C |
Origin of Product |
United States |
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